molecular formula C19H17FN2OS2 B2991886 N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(methylthio)benzamide CAS No. 1208528-28-2

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(methylthio)benzamide

Cat. No.: B2991886
CAS No.: 1208528-28-2
M. Wt: 372.48
InChI Key: VMFHSNKFYYANLE-UHFFFAOYSA-N
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Description

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(methylthio)benzamide is a benzamide derivative featuring a thiazole ring substituted with a 4-fluorophenyl group and a methylthio (-SMe) moiety on the benzamide core. Its synthesis likely involves nucleophilic substitution or alkylation steps, as seen in analogous compounds (e.g., S-alkylation of triazoles in ). Structural confirmation relies on spectral techniques such as IR (e.g., absence of C=O bands post-cyclization) and NMR .

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS2/c1-24-17-5-3-2-4-16(17)18(23)21-11-10-15-12-25-19(22-15)13-6-8-14(20)9-7-13/h2-9,12H,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFHSNKFYYANLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(methylthio)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 4-fluoroaniline with α-bromoacetophenone in the presence of a base such as potassium carbonate.

    Introduction of the Ethyl Linker: The thiazole derivative is then reacted with 2-bromoethylamine to introduce the ethyl linker.

    Formation of the Benzamide Moiety: Finally, the intermediate is reacted with 2-(methylthio)benzoic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Amine.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(methylthio)benzamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The compound’s structural uniqueness arises from the combination of a 4-fluorophenyl-thiazole and 2-(methylthio)benzamide groups. Key analogues include:

Compound Name Substituents on Thiazole Substituents on Benzamide Key Structural Differences
4-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide () Phenyl 4-fluoro Lacks methylthio; fluorophenyl vs. phenyl
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide () 2,5-Dimethoxyphenyl 2-(4-fluorobenzyloxy) Methoxy vs. methylthio; extended aryl groups
2-((4-chlorophenyl)thio)-N-(3-(dimethylamino)propyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide () Chlorophenyl-thio Nitrobenzothiazole Acetamide backbone; nitro group

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The methylthio group in the target compound is moderately electron-donating, enhancing lipophilicity compared to electron-withdrawing groups (e.g., nitro in ). This may improve membrane permeability but reduce solubility .
  • Thiazole Substitution: Fluorophenyl (target) vs.
Spectral and Physicochemical Properties
  • IR Spectroscopy: Target compound: Expected C=S stretch at ~1240–1255 cm⁻¹ (cf. ) and absence of C=O (if cyclized). Analogues: Nitro groups () show strong NO₂ stretches (~1520–1350 cm⁻¹), absent in the methylthio compound.
  • NMR :
    • Methylthio protons (δ ~2.5 ppm in ¹H-NMR) distinguish the target from methoxy (δ ~3.8 ppm) or fluoro-substituted benzamides.
  • Melting Points: Not directly reported, but substituents like nitro () typically increase melting points due to polarity.

Biological Activity

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(methylthio)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a fluorophenyl group, and a benzamide moiety. The presence of these functional groups suggests diverse interactions with biological targets.

Property Value
IUPAC Name This compound
Molecular Formula C17H18FN3OS
Molecular Weight 341.41 g/mol
CAS Number 1396867-62-1

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. In vitro studies indicate that it may selectively inhibit HDAC3, leading to increased acetylation of histones and modulation of gene expression associated with cancer progression .
  • Antitumor Activity : Research has demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, related thiazole derivatives have shown IC50 values in the low micromolar range against solid tumors .
  • Antimicrobial Effects : Thiazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against both bacterial and fungal strains, although specific data for this compound is still limited.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption and Distribution : The lipophilicity conferred by the fluorophenyl group likely enhances the compound's absorption and distribution in biological systems.
  • Metabolism : The presence of the methylthio group may influence metabolic pathways, potentially affecting the compound's half-life and bioavailability.
  • Excretion : Further studies are needed to elucidate the pathways through which this compound is excreted.

Case Studies and Research Findings

Recent research has explored the biological activity of related thiazole derivatives, providing insights into the potential efficacy of this compound:

  • Antitumor Studies : In vitro assays have shown that structurally similar compounds can inhibit tumor cell growth effectively. For example, one study reported an IC50 value of 1.30 μM for a related thiazole derivative against HepG2 liver cancer cells .
  • Combination Therapy : Investigations into combination therapies have revealed that thiazole derivatives can enhance the efficacy of established chemotherapeutic agents like taxol and camptothecin, suggesting a potential role in combination cancer therapies .
  • Mechanistic Insights : Studies utilizing cell cycle analysis indicated that these compounds could induce G2/M phase arrest and promote apoptosis in cancer cells, further supporting their antitumor potential .

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